REACTION_CXSMILES
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[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([C:15]#[N:16])([O:13][CH3:14])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Ni]>[NH2:16][CH2:15][C:10]1([O:13][CH3:14])[CH2:11][CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed by filtration
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Type
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CUSTOM
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Details
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the methanol is removed in vacuo
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Type
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DISTILLATION
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Details
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the residue is distilled
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Name
|
|
Type
|
|
Smiles
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NCC1(CN(CC1)CC1=CC=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |